

Procurement & Technical Guide: 2-Chloro-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-4-propoxybenzaldehyde

CAS No.: 1263283-82-4

Cat. No.: B15132450

[Get Quote](#)

Part 1: Executive Technical Summary

2-Chloro-4-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and as a scaffold for Structure-Activity Relationship (SAR) profiling in drug discovery.^{[1][2]}

While structurally similar to the key intermediate for Ponesimod (which utilizes a 3-chloro-4-((R)-2,3-dihydroxypropoxy) substitution pattern), the 2-chloro-4-propoxy isomer represents a distinct chemical entity often used to probe halogen bonding effects and steric constraints in the binding pocket of G-protein-coupled receptors (GPCRs).^{[1][2]}

Core Chemical Identity^[2]

- Chemical Name: **2-Chloro-4-propoxybenzaldehyde**^{[1][2][3]}
- Target CAS: Note: This specific n-propoxy derivative is often cataloged under custom synthesis identifiers. The parent scaffold is 2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9).^{[1][2]}

- Molecular Formula: C₁₀H₁₁ClO₂
- Molecular Weight: 198.65 g/mol [1]
- SMILES: CCCOc1cc(Cl)c(C=O)cc1
- Key Reactivity: Susceptible to aerobic oxidation (forming benzoic acid derivatives) and nucleophilic addition at the carbonyl.[1][2]

Part 2: Strategic Procurement Specifications

When sourcing this compound for research (non-GMP) or early-phase development, "Research Grade" designation is insufficient.[1][2] You must define the impurity profile relative to your downstream chemistry.[1][2]

Grade Selection Matrix

Grade	Purity Specification	Allowable Impurities	Recommended Application
High-Throughput Screening (HTS)	>95.0% (HPLC)	<3% Benzoic Acid deriv.[1][2]	Initial hit finding, library synthesis.[1][2]
Lead Optimization (Research)	>98.0% (HPLC)	<0.5% Regioisomers	SAR studies, biological assays (IC50).[1][2]
Process Development	>99.0% (HPLC)	<0.1% Heavy Metals	Scale-up route scouting.[1][2]

Critical Impurity Profile (The "Hidden" Risks)

Vendors often synthesize this via alkylation of 2-chloro-4-hydroxybenzaldehyde.[1][2] This route introduces specific impurities that must be controlled:

- Impurity A (Starting Material): 2-Chloro-4-hydroxybenzaldehyde.[1][2] Risk:[4][5] Competes in subsequent condensation reactions.

- Impurity B (Oxidation Product): 2-Chloro-4-propoxybenzoic acid.[1][2] Risk:[4][5][6] Acidic protons interfere with base-catalyzed steps; lowers yield.[1][2]
- Impurity C (Regioisomer): 2-Chloro-6-propoxybenzaldehyde (Rare, but possible if starting material was impure).[1][2]

Part 3: Synthesis & Manufacturing Origins[2]

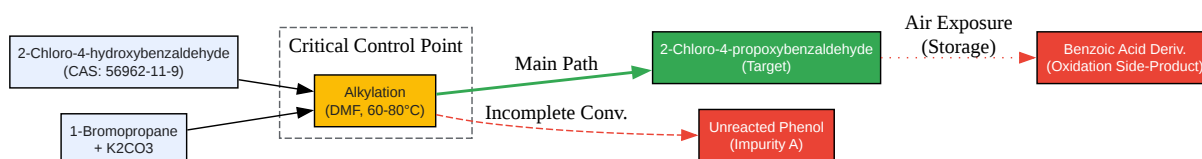
Understanding the synthesis allows you to audit vendor Certificates of Analysis (CoA) effectively.[1][2] The standard route involves the Williamson ether synthesis.[1][2]

Reaction Pathway[6][7][8][9]

- Precursor: 2-Chloro-4-hydroxybenzaldehyde.[1][2]
- Reagent: 1-Bromopropane (or 1-Iodopropane).
- Base: Potassium Carbonate () or Cesium Carbonate ().[1][2]
- Solvent: DMF or Acetonitrile.[1][2]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis flow and where critical impurities are generated.



[Click to download full resolution via product page](#)

Figure 1: Synthesis logic showing the origin of the target compound and its primary impurities (unreacted phenol and oxidation products).[1][2]

Part 4: Quality Control & Validation Protocols

Do not rely solely on the vendor's CoA.[1][2] Upon receipt, execute the following "Self-Validating" protocol.

Identity Verification (H-NMR)

The positional isomerism (2-Chloro vs 3-Chloro) is critical.[1][2]

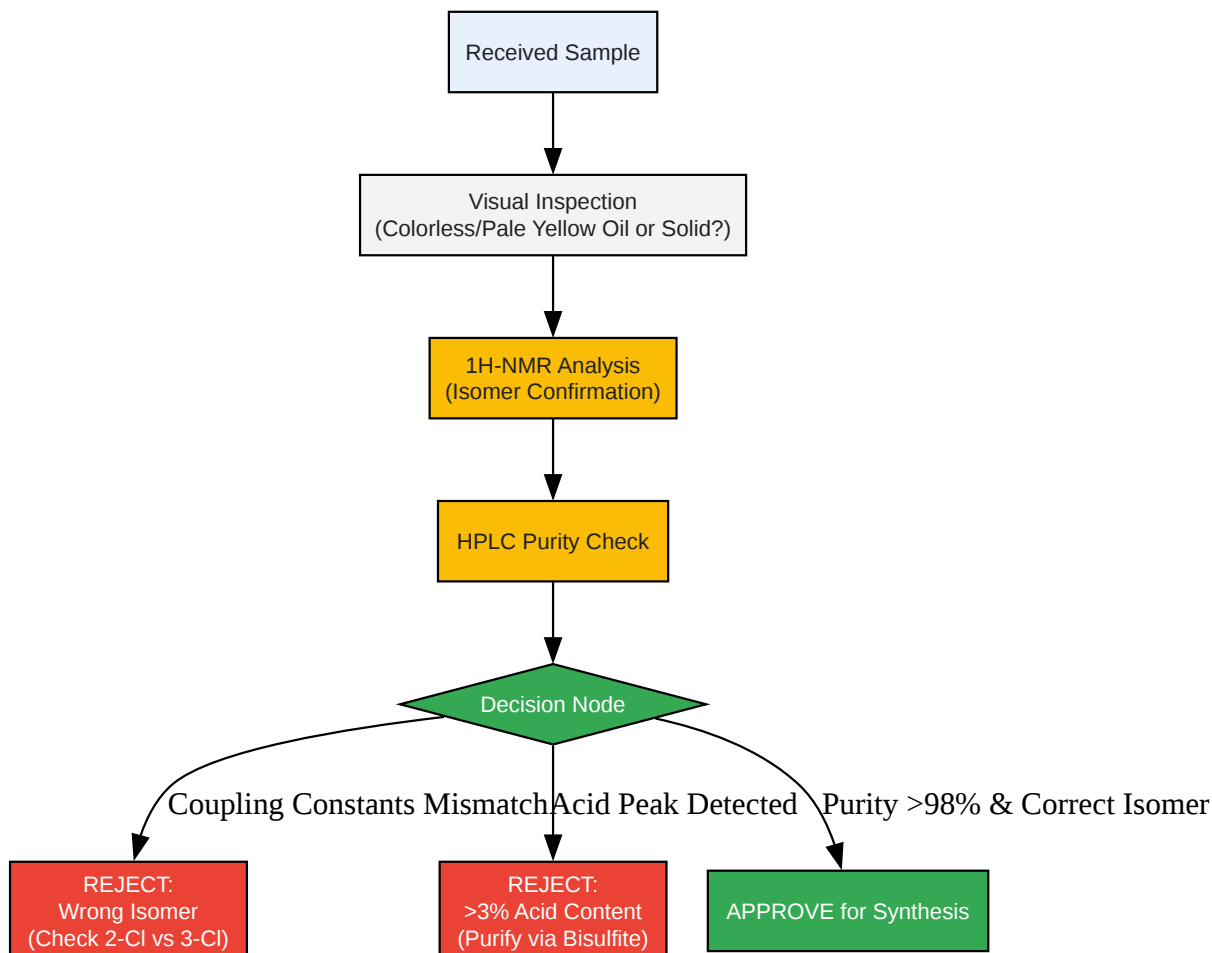
- Solvent:
- Key Diagnostic Signals:
 - Aldehyde Proton: Singlet at
ppm.[1][2]
 - Aromatic Region: The 2-chloro substitution creates a specific splitting pattern.[1][2] Look for a doublet (d) for the proton at C5, a doublet of doublets (dd) for C6, and a doublet (d) for C3 (meta-coupling).[1][2]
 - Propoxy Chain: Triplet (
ppm,
) , Multiplet (
ppm), Triplet (
ppm).[1][2]

Purity Assessment (HPLC)[1][2]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.[1]
- Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1][2]

- Rationale: Acidic modifier prevents tailing of any benzoic acid impurities.[1][2]
- Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1][2]

Acceptance Logic Workflow



[Click to download full resolution via product page](#)

Figure 2: Quality Control Decision Tree ensuring isomer correctness and chemical purity.

Part 5: Handling, Stability, and Safety[1] Oxidation Management

Benzaldehydes are notoriously air-sensitive, auto-oxidizing to benzoic acids.[1][2]

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- Recovery: If the material has oxidized (white solid precipitate in oil), dissolve in Ethyl Acetate and wash with saturated to remove the acid, then re-concentrate.[1]

Safety Profile (GHS)

- H315: Causes skin irritation.[1][2][5][7]
- H319: Causes serious eye irritation.[1][2][4][5][7]
- H335: May cause respiratory irritation.[1][2][5]
- Protocol: Handle in a fume hood. Use nitrile gloves.[1][2][5]

Part 6: Scientific Note on Ponesimod (Isomer Alert)

Researchers often confuse **2-Chloro-4-propoxybenzaldehyde** with the intermediate for Ponesimod.[1][2]

- Ponesimod Intermediate: 3-Chloro-4-((R)-2,3-dihydroxypropoxy)benzaldehyde.[1][2][8]
- Key Differences:
 - Chlorine Position: Ponesimod requires the Chlorine at position 3 (ortho to the alkoxy group), whereas the topic of this guide is Chlorine at position 2 (meta to the alkoxy group). [1][2]
 - Tail: Ponesimod requires a chiral diol tail, not a simple n-propyl chain.[1][2]
- Implication: If your goal is to replicate Ponesimod binding, **2-Chloro-4-propoxybenzaldehyde** is likely the wrong isomer and will result in significant loss of potency due to steric clash in the S1P1 receptor pocket [1].[1][2]

References

- Bolli, M. H., et al. (2010).^{[1][2]} "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists."^{[1][2]} Journal of Medicinal Chemistry, 53(10), 4198-4211.^{[1][2]} [Link^{\[1\]\[2\]}](#)
- PubChem. (n.d.).^{[1][2][9]} "2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9)."^{[1][2]} National Library of Medicine.^{[1][2]} [Link^{\[1\]\[2\]}](#)
- Thermo Fisher Scientific. (2025).^{[1][2][5]} "Safety Data Sheet: 4-Propoxybenzaldehyde." (Used for general benzaldehyde handling protocols).^{[1][2]} [Link](#)
- Cleanchem. (n.d.).^{[1][2]} "Ponesimod Impurities and Intermediates."^{[1][2]} (Reference for S1P1 modulator structural comparison). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ponesimod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde | 848847-23-4 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Ponesimod | C23H25ClN2O4S | CID 11363176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Procurement & Technical Guide: 2-Chloro-4-propoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15132450/docs#procurement-technical-guide-2-chloro-4-propoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)